![molecular formula C17H24N2O2 B2416743 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide CAS No. 942005-76-7](/img/structure/B2416743.png)
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
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Overview
Description
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” is a chemical compound with the molecular formula C17H24N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, the core structure of the compound, can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” can be represented by the InChI code:1S/C17H24N2O2/c1-12(2)17(21)19-10-6-7-13-8-9-14(11-15(13)19)18-16(20)3-5-4/h8-9,11-12H,3-7,10H2,1-2H3,(H,18,20)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.391 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. The compound has a rotatable bond count of 5. The exact mass and monoisotopic mass of the compound are 302.199428076 g/mol .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Tetrahydroquinoline derivatives are synthesized through various chemical reactions, serving as key intermediates for developing pharmacologically active compounds. For instance, studies have illustrated the synthesis of tetrahydroisoquinolines via nucleophile-mediated ring transformation, demonstrating the versatility of these compounds in generating heterocyclic structures of therapeutic importance (Kole & Singh, 2019). Moreover, the stereoselective synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds through intramolecular Prins cascade processes highlights the potential for creating novel spiroisoquinoline scaffolds with significant pharmacological applications (Subba Reddy et al., 2015).
Antimicrobial and Antifungal Applications
Certain quinoline derivatives exhibit antimicrobial and antifungal properties, suggesting potential therapeutic applications. A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has shown that some of these compounds exhibit high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, indicating their utility in developing new antimicrobial agents (Fadda et al., 2016).
Potential in Cancer Research
Quinoline and isoquinoline derivatives have been explored for their anti-cancer properties. For instance, the preparation and evaluation of tributyrin emulsion as an anti-cancer agent against melanoma highlight the therapeutic potential of butyrate derivatives in cancer treatment. Tributyrin, acting as a pro-drug of butyrate, exhibited potent anti-cancer activity, suggesting that similar chemical structures might hold promise in oncology (Kang et al., 2011).
Future Directions
properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-6-16(20)18-14-8-9-15-13(11-14)7-5-10-19(15)17(21)12(2)3/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAPFMRFCEXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide |
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